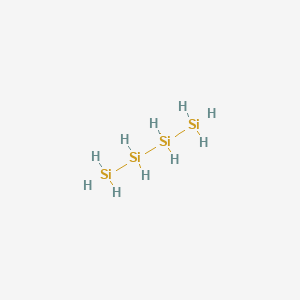

Disilanyl(silyl)silane

Beschreibung

Eigenschaften

CAS-Nummer |

7783-29-1 |

|---|---|

Molekularformel |

Si4 |

Molekulargewicht |

112.34 g/mol |

IUPAC-Name |

disilanyl(silyl)silane |

InChI |

InChI=1S/Si4/c1-3-4-2 |

InChI-Schlüssel |

VXHLZZZKBWXAFD-UHFFFAOYSA-N |

SMILES |

[SiH3][SiH2][SiH2][SiH3] |

Kanonische SMILES |

[Si]=[Si]=[Si]=[Si] |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Si-Si Connectivity and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of oligosilanes, offering unparalleled insight into their molecular architecture.

²⁹Si NMR spectroscopy is particularly powerful for distinguishing between different oligosilane isomers like n-tetrasilane and iso-tetrasilane (Disilanyl(silyl)silane). The chemical shift of a silicon nucleus is highly sensitive to its local electronic environment, which is dictated by the number and nature of the atoms it is bonded to. nih.govunige.ch This allows for the clear identification of primary, secondary, tertiary, and quaternary silicon atoms within a silane (B1218182) backbone. nih.gov

For instance, in a typical ²⁹Si NMR spectrum of a mixture of tetrasilane isomers, distinct signals would be observed for the different silicon environments in both n-tetrasilane (SiH₃-SiH₂-SiH₂-SiH₃) and iso-tetrasilane ((SiH₃)₃SiH). The chemical shifts provide a direct fingerprint of the silicon framework. nih.govunige.ch The general ranges for ²⁹Si chemical shifts are broad, spanning from approximately +50 to -200 ppm, with specific regions corresponding to different silicon environments. pascal-man.com For example, silicon atoms in SiH₃ groups will have different chemical shifts than those in SiH₂ or SiH groups. The degree of branching at a neighboring silicon atom can also induce a downfield shift. nih.gov

Table 1: Representative ²⁹Si NMR Chemical Shift Ranges for Different Silicon Environments in Oligosilanes.

| Silicon Environment | Typical Chemical Shift Range (ppm) |

| SiH₃ (primary) | -110 to -160 |

| SiH₂ (secondary) | -90 to -130 |

| SiH (tertiary) | -60 to -100 |

| Si (quaternary) | -110 to -140 (for SiSi₄) |

Note: These are general ranges and can be influenced by substituents and solvent effects. nih.govpascal-man.comresearchgate.net

The analysis of these chemical shifts, along with the integration of the signals, allows for the unambiguous assignment of the oligosilane's structure. nih.gov For complex mixtures of oligosilanes, ²⁹Si NMR is an indispensable tool for identifying the various isomers present. acs.orgresearchgate.netresearchgate.net

For more complex oligosilane systems, one-dimensional NMR spectra can become crowded and difficult to interpret. iaea.org In such cases, multidimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different nuclei. researchgate.netcam.ac.uk

A particularly useful technique is the ¹H-²⁹Si Heteronuclear Multiple Bond Correlation (gHMBC) experiment. This two-dimensional NMR experiment correlates the chemical shifts of protons with those of silicon atoms that are two or three bonds away. This is invaluable for tracing the Si-Si-H and Si-H connectivities within the molecule, providing definitive proof of the oligosilane backbone structure. By observing the correlations between specific protons and silicon nuclei, one can piece together the molecular puzzle and confirm the identity of isomers like this compound. iaea.org

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The frequencies of these vibrations are characteristic of specific types of chemical bonds and their local environment, making these methods ideal for analyzing the bonding within silanes. americanpharmaceuticalreview.com

The IR and Raman spectra of oligosilanes are dominated by bands corresponding to the stretching and bending vibrations of Si-H and Si-Si bonds. aanda.orgaps.org The Si-H stretching vibrations typically appear in the region of 2100-2200 cm⁻¹. umn.eduresearchgate.net The exact frequency can provide information about the silicon environment; for example, the stretching frequency for a SiH₃ group will differ slightly from that of a SiH₂ group. aanda.orgaip.org

The Si-Si stretching modes are generally weaker in the infrared spectrum but give rise to strong signals in the Raman spectrum. These vibrations are typically observed in the lower frequency region, around 350-500 cm⁻¹. The presence and position of these bands confirm the existence of the silicon backbone. vulcanchem.comdntb.gov.ua By analyzing the number and frequencies of the Si-H and Si-Si modes, one can gain valuable information about the symmetry and structure of the oligosilane. aps.org

Table 2: Typical Vibrational Frequencies for Key Bonds in Oligosilanes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

| Si-H Stretch | 2100 - 2200 | IR, Raman |

| Si-H₂ Scissor | ~965 | IR |

| Si-H Wag | ~630 | IR |

| Si-Si Stretch | 350 - 500 | Raman |

Note: These are approximate ranges and can vary with molecular structure and phase. aanda.orgaps.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. nih.gov For oligosilanes like this compound, MS can confirm the molecular formula (Si₄H₁₀) by identifying the molecular ion peak. nist.gov

Upon ionization in the mass spectrometer, the parent molecule can fragment in a characteristic manner. researchgate.net The analysis of these fragment ions provides valuable structural information. For instance, the fragmentation of a branched isomer like iso-tetrasilane might differ significantly from that of the linear n-tetrasilane. semi.ac.cnsemi.ac.cn Common fragmentation pathways for silanes involve the loss of hydrogen atoms or the cleavage of Si-Si bonds, leading to the formation of smaller silyl (B83357) cations such as SiH₃⁺, Si₂H₅⁺, and Si₃H₇⁺. researchgate.netdiva-portal.org The relative abundance of these fragments can serve as a fingerprint to help distinguish between isomers. researchgate.net For higher molecular weight oligosilanes, techniques like MALDI-TOF mass spectrometry are often used. acs.orgcsic.es

X-ray Crystallography for Definitive Solid-State Structural Determination of Silicon Frameworks

While NMR, vibrational spectroscopy, and mass spectrometry provide a wealth of information about the structure of this compound in the gas or solution phase, X-ray crystallography offers the most definitive method for determining its precise three-dimensional structure in the solid state. nih.govmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

The diffraction data allows for the calculation of the precise positions of each atom in the crystal lattice, yielding highly accurate bond lengths and bond angles. nih.govnih.gov For this compound, an X-ray crystal structure would provide unequivocal proof of its branched "iso" structure, detailing the Si-Si and Si-H bond lengths and the tetrahedral geometry around the central silicon atom. While obtaining suitable crystals of small, volatile silanes can be challenging, X-ray crystallography remains the gold standard for the unambiguous structural elucidation of oligosilane frameworks when applicable. acs.orgacs.orgresearchgate.netacs.orgnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Delocalization Studies

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique for characterizing the electronic properties of oligosilanes, including the branched structure of this compound. This method provides profound insights into the phenomenon of σ-electron delocalization, a characteristic feature of compounds with catenated silicon-silicon (Si-Si) bonds. mdpi.comresearchgate.netresearchgate.net The absorption of UV or visible light by these molecules promotes electrons from a bonding (σ) or non-bonding (n) molecular orbital to a higher energy anti-bonding (σ) molecular orbital. In oligosilanes, the most significant electronic transitions are of the σ → σ type, which are indicative of the energy required to excite an electron within the Si-Si framework. nih.govnih.gov

The electronic spectra of oligosilanes are particularly sensitive to the extent of σ-electron delocalization along the silicon backbone. nih.gov This delocalization is analogous to π-conjugation in organic polyenes, where the interaction between adjacent Si-Si σ-bonds leads to a decrease in the HOMO-LUMO energy gap. escholarship.org Consequently, as the number of silicon atoms in the chain increases, the energy required for the σ → σ* transition decreases, resulting in a bathochromic (red) shift of the absorption maximum (λmax). nih.govrsc.org

The degree of σ-electron delocalization and, therefore, the position of the λmax, is critically dependent on the conformation of the polysilane chain. nih.govsemanticscholar.org Maximum delocalization is achieved when the silicon backbone adopts an anti or transoid arrangement, as this geometry allows for the most effective overlap of the Si-Si σ-orbitals. mdpi.comsemanticscholar.org Any deviation from this ideal conformation, such as a gauche twist, interrupts the delocalization, leading to a hypsochromic (blue) shift in the absorption spectrum. nih.gov

In the context of this compound, which is a branched isomer of tetrasilane (isotetrasilane), the UV-Vis spectrum is expected to differ from its linear counterpart, n-tetrasilane. While specific spectral data for the unsubstituted this compound (SiH4) is not extensively documented in comparative studies, research on its permethylated and other substituted analogs provides valuable insights. Branched structures, by their very nature, disrupt the linear, all-transoid conformation that maximizes σ-delocalization. This branching can lead to a hypsochromic shift compared to a linear silane with the same number of silicon atoms. For instance, studies on permethylated oligosilanes have shown that branching influences the electronic spectra. mdpi.com

The electronic properties are also influenced by the nature of the substituents on the silicon backbone. Electron-donating groups can raise the energy of the σ-orbitals, leading to a smaller HOMO-LUMO gap and a red shift in the λmax. Conversely, electron-withdrawing groups can lower the orbital energies, causing a blue shift. nih.gov For example, replacing methyl groups with trimethylsilyl (B98337) groups can have a complex effect, influencing both the steric and electronic properties of the molecule. researchgate.netnih.gov

Detailed Research Findings and Data

Research on a variety of linear and branched oligosilanes has provided a comprehensive dataset that illustrates the principles of σ-electron delocalization. The table below presents UV spectroscopic data for selected oligosilanes, highlighting the effects of chain length, branching, and substitution on their electronic absorption spectra.

| Compound Name | Structure | Si Chain Length | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|---|

| n-Hexasilane, tetradecamethyl- | Linear | 6 | 260 | - | nih.govsemanticscholar.org |

| 2,2,5,5-Tetrakis(trimethylsilyl)decamethylhexasilane | Branched (on linear backbone) | 6 | 257 | 23,000 | nih.gov |

| 2,2,4,4-Tetraisopropyl-octamethylhexasilane | Branched (on linear backbone) | 6 | 260 | 21,000 | nih.gov |

| Dodecamethylcyclohexasilane | Cyclic | 6 (ring) | 240, 275 (sh) | 7,100 | semanticscholar.org |

| 1,1,1,3,3,3-Hexamethyl-2-(trimethylstannyl)trisilane | Linear (Sn substituted) | 3 (Si chain) | 260 | 2,400 | nih.gov |

| 1,1,1,2,3,3,3-Heptamethyl-2-(pentamethyldisilanyl)trisilane | Branched Nonasilane Isomer | 9 (total Si) | 273 | 36,000 | nih.gov |

| 1,1,1,5,5,5-Hexamethyl-2,2,3,3,4,4-dodecamethyl-1,5-bis(trimethylsilyl)pentasilane | Branched Nonasilane Isomer | 9 (total Si) | 269, 235 | 26,000, 48,000 | nih.gov |

The data clearly demonstrates that the linear permethylated hexasilane exhibits a λmax at 260 nm. nih.govsemanticscholar.org The introduction of bulky trimethylsilyl groups at the 2- and 5-positions results in a slight hypsochromic shift to 257 nm, which can be attributed to steric interactions that may slightly disrupt the ideal transoid conformation of the main chain. nih.gov However, when less bulky isopropyl groups are in similar positions, the λmax remains at 260 nm, suggesting that electronic effects and conformational locking play a complex role. nih.gov

The comparison between two nonasilane isomers is particularly illustrative of the effect of branching architecture on electronic delocalization. nih.gov The isomer with two pentamethyldisilanyl units attached to a central trisilanylene unit shows a low-energy absorption at 273 nm, corresponding to a delocalized heptasilane segment. nih.gov In contrast, the isomer with two tris(trimethylsilyl)silyl end groups separated by a pentasilane (B14176424) chain has its main absorption at 269 nm, indicating a shorter effective delocalization length due to the highly branched termini. nih.gov These findings underscore the utility of UV-Vis spectroscopy in elucidating the subtle interplay between molecular structure and electronic properties in complex oligosilanes like this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations offer a microscopic view of the electronic structure and the nature of chemical bonds within a molecule. For oligosilanes, these methods have been crucial in understanding the unique characteristics of silicon-silicon bonds.

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. mpg.deyoutube.com DFT studies on oligosilanes have provided significant insights into their molecular orbitals and bonding. iupac.orgresearchgate.net These calculations help in understanding the delocalization of σ-electrons along the Si-Si backbone, a key feature of these compounds. nih.gov

DFT calculations have been employed to investigate the electronic states of oligosilane radical cations, shedding light on hole-transport mechanisms. researchgate.net For shorter oligosilanes, the hole (unpaired electron) is often found to be delocalized over both the silicon main chain and side chains. researchgate.net The distribution of this hole is sensitive to the chain length. researchgate.net

Table 1: Calculated Properties of Oligosilanes using DFT

| Property | Description | Typical Findings from DFT |

|---|---|---|

| Molecular Orbitals | The spatial distribution and energy of electrons in a molecule. | The highest occupied molecular orbitals (HOMOs) are often of σ(Si-Si) character, and their energies increase with chain length. |

| Electron Density | The probability of finding an electron at a particular point in space. | Shows the accumulation of charge in the Si-Si bonding regions. |

| Ionization Potentials | The energy required to remove an electron from a molecule. | DFT calculations can predict ionization potentials that are in good agreement with experimental values. |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental parameters. purdue.edu These studies provide a fundamental understanding of the Si-Si bond. Ab initio calculations have been used to investigate the surface properties and ideal strength of silicon thin films, which provides insights into the nature of silicon bonding at the nanoscale. aps.org The bonding in amorphous silicon-boron-carbon-nitrogen materials has also been investigated using ab initio methods, revealing details about coordination numbers and the influence of different elements on the electronic structure. aip.org While not directly on disilanyl(silyl)silane, these studies on related silicon materials contribute to a broader understanding of silicon's bonding behavior.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a vital tool for mapping out the pathways of chemical reactions, identifying transition states, and understanding the energy changes that occur. mit.eduresearchgate.netacs.org

The activation of Si-H and Si-Si bonds is a fundamental process in silicon chemistry. nih.govrsc.orgscispace.comnih.gov Computational studies have been used to analyze the transition states involved in these activation processes. For instance, the electrophilic activation of the Si-H bond can proceed through a cooperative mechanism involving a metal center and a ligand. nih.govrsc.org The heterolytic rupture of the Si-H bond can lead to the formation of a hydride transferred to the metal and a silylium (B1239981) cation. nih.govrsc.org

Theoretical studies on the thermal decomposition of branched silanes, such as isotetrasilane (B597387) (an isomer of this compound), have identified various reaction pathways. acs.orggelest.comresearchgate.net These pathways can include silylene elimination, H2 elimination, and Si-Si bond cleavage. acs.orggelest.comresearchgate.net The intermediates and transition states for these processes can be characterized computationally, providing a detailed picture of the reaction mechanism. acs.orggelest.comresearchgate.net

Table 2: Computationally Studied Reaction Pathways for Branched Silanes

| Reaction Pathway | Description | Key Intermediates/Transition States |

|---|---|---|

| Silylene Elimination | Extrusion of a silylene (:SiH2) group. | Transition states involving the elongation of a Si-Si bond and migration of a hydrogen atom. |

| H2 Elimination | Removal of a molecule of hydrogen. | Concerted or stepwise mechanisms with corresponding transition states. |

| Si-Si Bond Cleavage | Homolytic or heterolytic breaking of a silicon-silicon bond. | Radical or ionic intermediates. |

Computational chemistry can predict the reactivity and selectivity of chemical reactions, guiding synthetic efforts. scirp.orgresearchgate.net For silane (B1218182) transformations, computational models can help to understand how the structure of the silane influences its chemical behavior. hydrophobe.org For example, the shape of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the preferred site for nucleophilic attack. hydrophobe.org

In the context of chemical vapor deposition (CVD) for producing silicon films, computational studies of precursors like isotetrasilane help in understanding the deposition mechanisms. acs.orggelest.comresearchgate.net Theoretical calculations can predict the formation of reactive intermediates, such as silylenes, which are crucial for the film growth process. acs.orggelest.comresearchgate.net The electron affinities of these intermediates, which can be calculated, are important for predicting the likelihood of particle formation in the gas phase. acs.org

Conformational Analysis and Dynamics of Branched Silane Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. quimicaorganica.orglibretexts.orgyoutube.compearson.com For flexible molecules like branched silanes, understanding the various possible conformations and their relative energies is important. nih.gov

Computational methods are well-suited for exploring the potential energy surface of a molecule and identifying its stable conformers. mdpi.comresearchgate.net For branched silanes, such as the isomers of tetrasilane, different arrangements of the silyl (B83357) groups can lead to conformers with varying steric interactions and, consequently, different energies. acs.org While specific detailed conformational analyses of this compound are not extensively reported in the provided search results, the principles and methods are applicable from studies on similar branched and cyclic silicon-containing molecules. nih.gov The barriers to rotation around Si-Si bonds and the energy differences between conformers can be calculated, providing insights into the molecule's flexibility and the populations of different conformers at a given temperature.

Simulation of Spectroscopic Properties to Aid Experimental Assignments

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, including this compound. These theoretical simulations are invaluable for interpreting and assigning experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. By calculating these properties in silico, researchers can gain a deeper understanding of the molecule's vibrational modes and electronic environment, which helps in the definitive assignment of experimentally observed signals.

Hartree-Fock (HF) and Density-Functional Theory (DFT) are two of the primary computational methods employed for these simulations. jkps.or.krjkps.or.kr DFT, in particular, has become a standard approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. These methods can be used to calculate various spectroscopic parameters. For instance, theoretical calculations can predict the vibrational frequencies and intensities of IR and Raman spectra, as well as the chemical shifts in NMR spectra. jkps.or.krjkps.or.krumich.edu

The comparison between simulated and experimental spectra is a cornerstone of modern chemical analysis. jkps.or.kr For example, in the study of silane derivatives, calculated IR and Raman spectra have been shown to correspond well with experimental measurements, aiding in the assignment of specific vibrational modes, such as Si-H and Si-Si stretching frequencies. jkps.or.krjkps.or.kr It is common practice to apply scaling factors to the calculated frequencies to improve the agreement with experimental data, accounting for systematic errors in the computational methods. jkps.or.krjkps.or.kr

Simulated Spectroscopic Data for this compound

While extensive experimental spectroscopic data for this compound may be limited, computational methods can provide valuable predictive insights. The following tables present hypothetical yet representative simulated spectroscopic data for this compound, based on typical values obtained for similar polysilane structures through DFT calculations.

Table 1: Simulated ¹H and ²⁹Si NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Calculated Chemical Shift (ppm) |

| ¹H | SiH₃ | 3.15 |

| ¹H | SiH₂ | 3.35 |

| ²⁹Si | Terminal (SiH₃) | -115 |

| ²⁹Si | Internal (SiH₂) | -130 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS for ¹H and ²⁹Si). The exact values can vary depending on the level of theory and basis set used in the calculation.

Table 2: Simulated Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| Si-H Stretch | 2150 | Strong |

| SiH₂ Scissoring | 940 | Medium |

| SiH₃ Degenerate Deformation | 910 | Medium |

| SiH₂ Wagging | 850 | Strong |

| SiH₃ Rocking | 750 | Medium |

| Si-Si Stretch | 450 | Weak |

Note: The calculated frequencies are typically scaled to better match experimental values. The intensities are qualitative predictions.

Table 3: Simulated Raman Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| Si-H Stretch | 2150 | Medium |

| SiH₂ Scissoring | 940 | Weak |

| SiH₃ Symmetric Deformation | 880 | Medium |

| SiH₂ Twisting | 800 | Weak |

| Si-Si Stretch | 450 | Strong |

Note: Raman intensities are highly dependent on the change in polarizability during the vibration. The Si-Si stretch is characteristically strong in the Raman spectra of polysilanes. jkps.or.kr

These simulated data provide a theoretical fingerprint of this compound that can be used to guide the analysis of experimental spectra. Discrepancies between the predicted and observed spectra can also offer insights into the molecular structure, conformational dynamics, and intermolecular interactions in the experimental sample.

Advanced Research Trajectories and Future Directions in Higher Silane Chemistry

Exploiting Unique Electronic Properties of Branched Silanes in Emerging Fields

Branched silanes, such as disilanyl(silyl)silane, represent a class of molecules with distinct electronic properties that stem from the phenomenon of sigma (σ)-conjugation along the silicon-silicon backbone. mdpi.com Unlike the π-conjugation found in carbon-based polymers, the σ-electrons in the Si-Si bonds can delocalize, leading to unique absorption and emission characteristics in the ultraviolet (UV) region. mdpi.comacs.org The branching point in a molecule like this compound introduces a significant perturbation to this delocalization compared to its linear isomers.

Research indicates that branching in oligosilanes generally leads to a blue shift (a shift to shorter wavelengths) in the UV absorption maximum (λmax) compared to linear analogues of the same silicon atom count. This is because the branching disrupts the linear sequence of σ-conjugation. However, the introduction of multiple chromophores at a single silicon center, as in more complex dendrimeric structures, can lead to intense absorption bands. mdpi.com The electronic properties are highly dependent on the conformation of the Si-Si backbone, with the all-trans conformation typically exhibiting the lowest energy transition (longest wavelength absorption).

These unique electronic characteristics are being explored for a variety of applications in emerging fields:

Organic Electronics: The σ-conjugation in branched polysilanes makes them candidates for use as charge-transporting layers in light-emitting diodes (LEDs) and other electronic devices. a-z.lu Introducing Si-Si bonds into π-conjugated architectures provides a method to fine-tune electrochemical and photophysical properties. rsc.org

Photoresists: The photochemical lability of the Si-Si bond upon UV irradiation allows for its use in photolithography. Branched polysiloxanes incorporating benzocyclobutene (BCB) have demonstrated excellent photo-patterning capabilities, crucial for manufacturing integrated circuits. rsc.org

Sensors: The sensitivity of the electronic properties of silanes to their chemical environment and conformation opens possibilities for their use in chemical sensors.

Table 1: Comparison of Electronic Absorption Maxima (λmax) for Linear vs. Branched Silanes

| Compound Type | Example Structure | Number of Si Atoms | Typical λmax (nm) | Key Finding |

| Linear Silane (B1218182) | n-Tetrasilane | 4 | ~215 | Exhibits σ-conjugation along a linear chain. |

| Branched Silane | iso-Tetrasilane (this compound) | 4 | <210 | Branching disrupts linear conjugation, causing a blue shift. |

| Linear Polysilane | Poly(methylphenylsilylene) | High | ~334 | Extended conjugation leads to significant red-shifting. researchgate.net |

| Branched Polysilane | Hyperbranched Polysilane | High | Broad absorption | Branching changes the sharp absorption band into a broad one. researchgate.net |

Development of Novel Catalytic Systems for Selective Oligosilane Synthesis and Transformations

The selective synthesis of specific oligosilane isomers like this compound, as opposed to a mixture of products, requires sophisticated catalytic systems. Traditional methods like Wurtz-type coupling often lack selectivity. mdpi.com Consequently, significant research has focused on developing transition-metal-catalyzed reactions that allow for controlled Si-Si bond formation.

Key catalytic approaches include:

Dehydrogenative Coupling: This method involves the coupling of hydrosilanes (Si-H) to form Si-Si bonds with the elimination of hydrogen gas (H₂). Catalysts based on metals like ruthenium have been developed for these transformations. nih.gov Borane (B79455) catalysts have also been shown to effect the dehydrogenative coupling of silanes. nih.gov This approach is foundational for building larger silane structures from smaller precursors.

Hydrosilylation: The addition of a Si-H bond across a double or triple bond is a major catalytic route for functionalizing organosilicon compounds. rsc.org While often used to form Si-C bonds, it is a critical reaction in the synthesis of complex silane architectures, including dendrimers where vinyl or allyl groups are reacted with hydrosilanes in a step-growth process. rsc.orggoogle.com Copper- and cobalt-catalyzed systems have been developed for the highly regioselective hydrosilylation of allenes to produce branched allylic silanes. researchgate.netd-nb.info

Lewis Acid-Catalyzed Rearrangement: A notable discovery by Ishikawa and Kumada demonstrated that linear oligosilanes could be rearranged into their more stable, branched isomers using aluminum chloride (AlCl₃) as a catalyst. acs.org This thermodynamic-driven process specifically favors the formation of branched structures containing neopentasilanyl units, providing a direct route to compounds like those derived from this compound. acs.org

Palladium- and Platinum-Catalyzed Reactions: Complexes of palladium and platinum, particularly with isocyanide ligands, have proven highly effective at activating Si-Si bonds. psu.edu This has enabled catalytic intramolecular bis-silylation and ring-enlargement oligomerization, demonstrating precise control over silane transformations. psu.edu

Table 2: Catalytic Systems for Oligosilane Synthesis and Transformation

| Catalyst Type | Reaction | Substrates | Products | Reference |

| Aluminum Chloride (AlCl₃) | Isomerization/Rearrangement | Linear Oligosilanes | Branched Oligosilanes | acs.org |

| Ruthenium Complexes | Dehydrogenative Coupling | Hydrosilanes | Oligo/Polysilanes | nih.gov |

| Copper(I) Salts | Hydrosilylation / Allylic Substitution | Allenes, Allylic Halides | Branched Allylic/Vinyl Silanes | researchgate.netrsc.org |

| Palladium(0)-Isocyanide | Bis-silylation / Oligomerization | Disilanes, Cyclic Disilanes | Functionalized Silanes, Oligomers | psu.edu |

| Borane Catalysts | Dehydrogenative Coupling | Hydrosilanes, Thiols | Oligosilanes | nih.gov |

Rational Design and Synthesis of Complex Silane Architectures

The "rational design" of complex silane architectures involves creating molecules with specific, predetermined structures and functionalities, moving beyond statistical polymerization methods. acs.orgacs.org This is particularly important for producing silicon-rich molecular architectures like dendrimers and hyperbranched polymers, where properties are directly linked to the precision of the structure. mdpi.comrsc.org this compound can be considered a foundational building block or a core unit in the divergent synthesis of such larger, complex molecules.

Key strategies for the rational synthesis of branched silanes include:

Divergent and Convergent Synthesis: Polysilane dendrimers are often built using a divergent method, where successive generations of branches are added outwards from a central core molecule. mdpi.comgoogle.com For example, a core like tetraallylsilane (B74137) can be hydrosilylated with trichlorosilane, and the resulting Si-Cl groups can be reacted with an alkenyl Grignard reagent to add the next layer of branches. google.com

Iterative Chain Extension: The precise synthesis of complex, acyclic, and cyclic oligosilanes has been achieved through the strategic use of silyl (B83357) anions. acs.org This involves the site-selective cleavage of a terminal trimethylsilyl (B98337) (SiMe₃) group to form a silyl anion (e.g., a lithium or potassium silanide), which then acts as a nucleophile in a salt metathesis reaction with a chlorosilane to extend the Si-Si chain in a controlled manner. acs.org

Electrochemical Synthesis: Recently, electrochemical methods have emerged for the reductive coupling of chlorosilanes to form Si-Si bonds. researchgate.netchemrxiv.org This approach offers milder reaction conditions and improved tolerance for various functional groups compared to traditional methods, allowing for the modular synthesis of complex linear and cyclic oligosilanes. researchgate.net

The ability to rationally design these molecules allows for fine-tuning of their properties for specific applications, such as creating biocompatible mesoporous silica (B1680970) nanoparticles for drug delivery or designing materials with specific dielectric properties. rsc.orgmdpi.com

Table 3: Synthetic Strategies for Complex Silane Architectures

| Strategy | Key Reaction Type | Precursors | Key Intermediates / Reagents | Resulting Architectures | Reference |

| Divergent Dendrimer Growth | Hydrosilylation, Grignard Reaction | Alkenylsilanes, Halosilanes | Platinum catalysts, Alkenyl-Grignard reagents | Dendrimers, Hyperbranched Polymers | mdpi.comgoogle.com |

| Iterative Oligosilane Synthesis | Salt Metathesis | Oligosilanes, Chlorosilanes | KOt-Bu, MeLi (for Si-Si cleavage), Silyl anions | Precisely defined linear and cyclic oligosilanes | acs.org |

| Electrochemical Coupling | Reductive Activation | Chlorosilanes | Electrode (cathode) | Disilanes, Oligosilanes, Cyclosilanes | researchgate.netchemrxiv.org |

| Wurtz-type Coupling | Reductive Coupling | Dichlorosilanes, Trichlorosilanes | Sodium (Na) | Hyperbranched Polysilanes | researchgate.net |

Exploration of New Methodologies for Si-Si Bond Formation and Cleavage

The chemistry of higher silanes is fundamentally reliant on the ability to form and cleave silicon-silicon bonds with high selectivity and efficiency. Research in this area is constantly evolving, moving beyond harsh traditional methods to more sophisticated catalytic and reagent-based approaches.

Si-Si Bond Formation:

Dehydrogenative Coupling: As mentioned previously, the catalytic removal of H₂ from two Si-H moieties to form a Si-Si bond is a clean, atom-efficient method. chinesechemsoc.org Recent work has demonstrated that this can be achieved even at room temperature using a nucleophilic attack by a Lewis base reagent on hydride-terminated silicon surfaces, pointing towards milder synthetic routes. chinesechemsoc.org

Reductive Coupling of Halosilanes: This is a classic method, most notably the Wurtz coupling using alkali metals to reduce chlorosilanes. mdpi.com Modern variations include electrochemical reduction, which provides greater control and functional group compatibility. researchgate.net

Silylborane Chemistry: The catalytic borylation of hydrosilanes to form silylboranes (R₃Si-Bpin) has created a new class of reagents. acs.org These silylboranes can be converted into nucleophilic silyl anions upon treatment with reagents like methyllithium, which can then be used in cross-coupling reactions to form Si-Si bonds. acs.org

Si-Si Bond Cleavage:

Transition-Metal-Catalyzed Activation: A wide range of transition metals, including palladium, platinum, nickel, and copper, can insert into or otherwise activate Si-Si bonds, enabling their cleavage and subsequent functionalization. psu.edunih.gov This is a cornerstone of modern organosilicon synthesis.

Nucleophilic and Electrophilic Cleavage: Si-Si bonds can be cleaved by nucleophiles. For example, potassium tert-butoxide (KOt-Bu) is used to selectively cleave terminal Me₃Si-Si bonds to generate silyl anions for further synthesis. acs.org Fluoride (B91410) ions are also potent activators for cleaving silicon bonds. researchgate.net Conversely, strong electrophiles or Lewis acids like AlCl₃ can catalyze the cleavage and rearrangement of the silicon skeleton. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for cleaving Si-Si bonds. a-z.luresearchgate.net In this process, a photosensitizer absorbs light and initiates a single-electron transfer, leading to the oxidation of the oligosilane and the generation of a silyl radical, which can then participate in further reactions like hydrosilylation. a-z.luresearchgate.net

Table 4: Methodologies for Si-Si Bond Formation and Cleavage

| Process | Method | Reagents / Catalyst | Conditions | Description | Reference |

| Formation | Dehydrogenative Coupling | Lewis Base / Transition Metals | Mild / Catalytic | Coupling of Si-H bonds to form Si-Si and H₂. | chinesechemsoc.org |

| Formation | Electrochemical Reduction | Chlorosilanes | Electrochemical Cell | Reductive coupling of Si-Cl bonds to form Si-Si. | researchgate.net |

| Cleavage | Photoredox Catalysis | Ir(III) or Ru(II) photocatalysts | Visible Light | Single-electron oxidation leads to Si-Si bond scission and silyl radical formation. | a-z.luresearchgate.net |

| Cleavage | Nucleophilic Cleavage | KOt-Bu, MeLi, Fluoride ions | Anhydrous solvents | A nucleophile attacks a silicon atom, breaking the Si-Si bond to form a silyl anion. | acs.orgresearchgate.net |

| Cleavage | Lewis Acid Catalysis | AlCl₃ | Catalytic | Induces skeletal rearrangement through Si-Si bond cleavage and reformation. | acs.org |

Q & A

Q. What are the recommended synthetic routes for disilanyl(silyl)silane, and how can its purity be verified?

this compound can be synthesized via transition metal-mediated silane coupling. For example, molybdenum bis(imido) complexes react with phenylsilane (PhSiH₃) in a stepwise manner to form disilanyl-silyl structures, as demonstrated by Khalimon et al. (2014). Purity verification involves multi-technique characterization:

- NMR spectroscopy to track Si–H bonding environments and reaction intermediates .

- X-ray crystallography to confirm molecular geometry, as applied to structurally analogous Mo complexes .

- IR spectroscopy to identify Si–H stretching frequencies (~2100–2200 cm⁻¹) .

Q. How should researchers safely handle this compound in laboratory settings?

Refer to standardized safety protocols for silanes:

- Use inert-atmosphere gloveboxes or Schlenk lines to prevent hydrolysis or oxidation .

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as silanes often release flammable hydrogen gas .

- Implement emergency measures (e.g., dry chemical extinguishers) for accidental ignition .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/²⁹Si NMR : Resolves Si–H coupling constants and distinguishes silyl/disilanyl substituents .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Raman spectroscopy : Complements IR for Si–H vibrational analysis in air-sensitive samples .

Advanced Research Questions

Q. How do electronic effects of substituents influence this compound’s reactivity in transition metal-mediated reactions?

Electron-deficient silanes exhibit stronger oxidative addition tendencies to metals like Pd(0) due to enhanced Si–H bond polarization. For example, Hurst et al. (2021) demonstrated that electron-poor silanes favor equilibrium formation of (silyl)Pd(H) complexes, which can inform catalyst design for hydrosilylation or cross-coupling . Computational studies (e.g., NBO analysis) further quantify substituent effects on Si–H bond dissociation energies .

Q. What computational methods are suitable for modeling this compound’s thermodynamic and kinetic properties?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model Si–Si/Si–H bonding and transition states .

- Thermochemical Networks : Reference ATcT data for enthalpy of formation (e.g., ΔfH°(SiH₃SiH₂) = 242.7 ± 1.6 kJ/mol) to validate computational predictions .

- Mechanistic Studies : Combine DFT with kinetic isotope effects (KIEs) to probe reaction pathways in silane-metal interactions .

Q. How can researchers resolve contradictions in reported thermochemical data for this compound derivatives?

- Cross-Validation : Compare experimental (e.g., calorimetry) and computational (DFT/ATcT) datasets to identify systematic errors .

- Uncertainty Analysis : Statistically assess error margins in bond dissociation energies (e.g., ±1.6 kJ/mol for SiH₃SiH₂) .

- Literature Benchmarking : Reconcile discrepancies using high-level methods like CCSD(T) for critical reactions .

Q. What mechanisms govern the photochemical stability of this compound under UV irradiation?

The super silyl group undergoes selective photolysis at 254 nm due to its UV absorption profile. For example, Brook (1997) demonstrated that UV cleavage in methanolic CH₂Cl₂ selectively removes super silyl groups while preserving conventional silyl protections (e.g., TBS). This property enables orthogonal deprotection strategies in synthetic workflows .

Q. How do steric and electronic factors affect this compound’s role in Diels-Alder reactions?

Geminal bis(silyl) dienes exhibit high exo-selectivity due to steric shielding from bulky silyl groups. Liu et al. (2016) attributed this to the "umbrella effect," where silyl substituents hinder endo transition states. Computational modeling (e.g., NCI analysis) further visualizes non-covalent interactions driving selectivity .

Methodological Guidelines

- Experimental Design : Prioritize inert-atmosphere techniques for synthesis and handling .

- Data Interpretation : Cross-reference spectroscopic data with crystallographic results to avoid misassignment .

- Computational Validation : Calibrate DFT functionals against experimental thermochemistry to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.